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Abstract

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase
subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-
density lipoprotein receptor (LDLR), PF-06815345 prevents the degradation of the LDLR,
leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the
circulation. This document provides a comprehensive technical overview of PF-06815345 and
its active metabolite, PF-06811701. It includes a summary of the mechanism of action,
available quantitative data, detailed experimental protocols for key assays, and visualizations
of the relevant biological pathway and experimental workflows. While the clinical development
of PF-06815345 was discontinued for strategic business reasons, the data gathered provides
valuable insights for the development of oral PCSK9 inhibitors.

Mechanism of Action: PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol
homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A)
domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This
binding event targets the LDLR for lysosomal degradation, thereby reducing the number of
available receptors to clear circulating LDL-C.
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PF-06815345, as a small molecule inhibitor, is designed to interfere with the protein-protein
interaction between PCSK9 and the LDLR. This inhibition is believed to occur through direct
binding to PCSK9, preventing its association with the LDLR. Consequently, the degradation of
the LDLR is reduced, and the receptor is recycled back to the cell surface, leading to a greater
capacity for LDL-C uptake from the bloodstream and a subsequent lowering of plasma LDL-C
levels.
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PCSK®9 signaling pathway and inhibition by PF-06815345.

Quantitative Data

The following tables summarize the available quantitative data for PF-06815345 and
information regarding its active metabolite, PF-06811701.

Table 1: In Vitro Activity and Metabolism of PF-06815345
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Parameter

Value

Species/System

IC50 (PCSKQ Inhibition)

13.4 uM

Cell-free assay

Intrinsic Clearance (CLint)

<82.9 pL/min/mg

Human Enterocytes

Intrinsic Clearance (CLint)

97.6 pL/min/mg

Human Hepatocytes

Table 2: In Vivo Efficacy of PF-06815345

Effect on Plasma

Dose

PCSK9

Species/Model

Time Point

500 mg/kg (p.o.,

Humanized PCSK9

72% reduction

single dose)

Mouse

4 hours post-dose

Table 3: Pharmacokinetic Parameters of PF-06815345 and its Active Metabolite PF-06811701
in Healthy Adult Subjects

Parameter

PF-06815345

PF-06811701 (Active

Metabolite)
Cmax Data not publicly available Data not publicly available
Tmax Data not publicly available Data not publicly available
AUClast Measured[1] Measured[1]
AUC(0-inf) Measured[1] Measured[1]
t1/2 Data not publicly available Data not publicly available
CL/F Data not publicly available Data not publicly available

Note: Pharmacokinetic parameters for both PF-06815345 and its metabolite PF-06811701
were assessed as primary and secondary outcomes in a Phase 1 clinical trial (NCT02654899).
However, the specific quantitative results of this study have not been publicly disclosed.[1]

Experimental Protocols
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Detailed experimental protocols for the specific studies on PF-06815345 are not publicly
available. However, based on standard methodologies in the field, the following sections
describe the likely protocols used for key experiments.

PCSK9-LDLR Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly
used to screen for inhibitors of protein-protein interactions.

Objective: To quantify the inhibitory activity of PF-06815345 on the binding of PCSK9 to the
LDLR.

Materials:

e Recombinant human PCSK9 (biotinylated)

e Recombinant human LDLR extracellular domain (Europium-labeled)

e Dye-labeled acceptor (e.g., Streptavidin-d2)

» Assay Buffer (e.g., PBS with 0.1% BSA)

o 384-well low-volume microplates

e Test compound (PF-06815345)

e TR-FRET compatible plate reader

Procedure:

o Compound Preparation: A serial dilution of PF-06815345 is prepared in assay buffer.

» Reagent Preparation: Europium-labeled LDLR and dye-labeled acceptor are diluted in assay
buffer to their working concentrations. Biotinylated PCSK9 is also diluted to its working
concentration.

o Assay Reaction:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Add a small volume (e.g., 5 pL) of the diluted test compound or vehicle control to the wells
of the 384-well plate.

o Add a mixture of Europium-labeled LDLR and dye-labeled acceptor to all wells.

o Initiate the binding reaction by adding biotinylated PCSK9 to all wells except for the
negative controls.

 Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours),
protected from light, to allow the binding reaction to reach equilibrium.

o Detection: The TR-FRET signal is measured using a plate reader. The reader excites the
Europium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two
wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

o Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of
inhibition is determined relative to the high (no inhibitor) and low (no PCSK?9) controls. The
IC50 value is calculated by fitting the concentration-response data to a four-parameter
logistic equation.

In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay is used to determine the intrinsic clearance of a compound by liver enzymes,
primarily Cytochrome P450s.

Objective: To assess the metabolic stability of PF-06815345 in human liver microsomes.
Materials:

e Pooled human liver microsomes

e Test compound (PF-06815345)

e Phosphate buffer (pH 7.4)

 NADPH regenerating system (cofactor)

» Positive control compounds (e.g., testosterone, verapamil)
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» Acetonitrile (quenching solution)
e LC-MS/MS system
Procedure:

 Incubation Preparation: In a 96-well plate, the test compound (at a final concentration, e.g., 1
UM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

» Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating
system. A parallel incubation without NADPH is run as a negative control to assess non-
enzymatic degradation.

o Time Course Sampling: Aliquots are taken from the reaction mixture at several time points
(e.g., 0,5, 15, 30, 45, and 60 minutes).

e Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile,
which also precipitates the proteins.

o Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the
supernatant is collected for analysis.

e LC-MS/MS Analysis: The concentration of the remaining parent compound in the
supernatant is quantified using a validated LC-MS/MS method.

o Data Analysis: The natural logarithm of the percentage of the remaining parent compound is
plotted against time. The slope of the linear regression gives the elimination rate constant
(k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then
calculated from the half-life and the protein concentration.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the characterization of a small
molecule PCSKS9 inhibitor and the logical relationship of its effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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